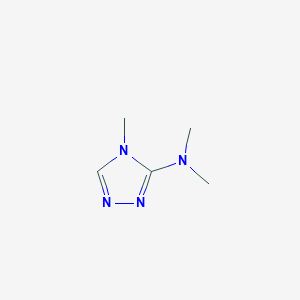

N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

N,N,4-trimethyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C5H10N4/c1-8(2)5-7-6-4-9(5)3/h4H,1-3H3 |

InChI Key |

TYHHXWPMHFFKPB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine typically involves the reaction of 3-amino-1,2,4-triazole with methylating agents. One common method is the methylation of 3-amino-1,2,4-triazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogenating agents, alkylating agents; reactions are conducted in polar solvents with the presence of a base.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity or disrupt biological pathways. The compound’s methyl groups enhance its lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Triazol-3-amine derivatives exhibit diverse physical properties depending on substituents. Key examples include:

- Key Observations: Electron-donating groups (e.g., -OCH₃) lower melting points compared to electron-withdrawing groups (e.g., -NO₂) due to reduced intermolecular interactions . Methyl groups at the triazole N-atoms improve crystallinity and stability, as seen in N,N,1-trimethyl analogs .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?

- Methodology : Microwave-assisted synthesis under controlled temperatures (150–200°C) and short reaction times (1–5 min) improves regioselectivity and reduces byproducts. For example, microwave irradiation at 350 W for 3–5 min with catalysts like Pd(OAc)₂ enhances yields to >80% . Purification via recrystallization (ethanol or ethyl acetate) and TLC monitoring (hexane:ethyl acetate mobile phases) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 7.8–8.2 ppm for triazole protons; δ 150–165 ppm for C=N groups) .

- FT-IR : Identifies key functional groups (e.g., C=N stretches at 1630–1670 cm⁻¹, N-H stretches at 3100–3300 cm⁻¹) .

- Elemental Analysis : Validates molecular composition (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do substituent modifications on the triazole ring alter biological activity, and what mechanistic insights explain these changes?

- Methodology :

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhance antimicrobial activity by increasing electrophilicity and target binding (e.g., MIC values <10 µM against S. aureus) .

- Bioisosteric Replacements : Substituting the methyl group with oxetane () improves metabolic stability via steric shielding, mimicking carbonyl groups in enzyme pockets .

Q. How can computational methods like DFT and Hirshfeld surface analysis predict reactivity and intermolecular interactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., 4.5–5.0 eV for nitro-substituted derivatives), correlating with redox activity .

- Hirshfeld Analysis : Maps crystal packing interactions (e.g., 30% H-bonding, 20% π-π contacts) to explain solubility and polymorphism trends .

Q. Why do crystallographic refinements of triazole derivatives face challenges, and how can SHELX software address these?

- Methodology :

- High-Resolution Data : SHELXL refines twinned or disordered structures (e.g., R-factor <0.05 for 1.0 Å data) by iterative least-squares minimization .

- Pseudo-Symmetry Handling : SHELXD resolves phase ambiguities in low-symmetry space groups (e.g., P1) using dual-space recycling .

Q. What experimental and statistical approaches resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values (e.g., anticancer activity ranges from 2–50 µM) using standardized assays (MTT or SRB) to control for cell-line variability .

- Multivariate Regression : Identifies outliers in synthetic yields (e.g., 47% vs. 82%) by correlating with reaction parameters (temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.